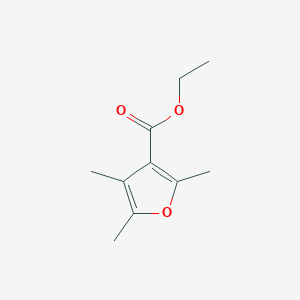

Ethyl 2,4,5-trimethylfuran-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

62664-62-4 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

ethyl 2,4,5-trimethylfuran-3-carboxylate |

InChI |

InChI=1S/C10H14O3/c1-5-12-10(11)9-6(2)7(3)13-8(9)4/h5H2,1-4H3 |

InChI Key |

NRNCYKJWCUYOBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,4,5 Trimethylfuran 3 Carboxylate

Established Synthetic Routes to Furan-3-carboxylate Derivatives

The synthesis of the furan-3-carboxylate core is well-documented, with several foundational methods relying on the cyclization of acyclic precursors. These routes are characterized by their use of specific dicarbonyl compounds and reactive intermediates to construct the heterocyclic ring.

Synthesis via Ethyl 2-acetyl-3-methyl-4-oxo-pentanoate Precursors

The synthesis of furan (B31954) rings from 1,4-dicarbonyl compounds is a cornerstone of heterocyclic chemistry, famously known as the Paal-Knorr synthesis. While direct synthesis of Ethyl 2,4,5-trimethylfuran-3-carboxylate from Ethyl 2-acetyl-3-methyl-4-oxo-pentanoate is a specific application, the general principle involves the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl moiety.

In this approach, the precursor, which contains the necessary carbon framework, undergoes intramolecular cyclization where one carbonyl oxygen attacks the other carbonyl carbon. This is followed by a dehydration step to form the aromatic furan ring. The reaction is typically promoted by acid catalysts such as sulfuric acid, phosphoric acid, or Lewis acids. The substitution pattern of the resulting furan is directly determined by the substituents on the starting dicarbonyl compound.

Approaches from Diethyl 2,3-diacetylsuccinate

A straightforward and efficient method for preparing furan-3-carboxylate derivatives involves the treatment of Diethyl 2,3-diacetylsuccinate with aqueous hydrochloric acid. researchgate.net This reaction provides a simple, organic solvent-free route to compounds structurally similar to the target molecule, such as Ethyl 2,5-dimethylfuran-3-carboxylate. researchgate.net

The mechanism proceeds through an acid-catalyzed intramolecular cyclization followed by dehydration. The process leverages a readily available and inexpensive starting material to produce the furan core. This method has been successfully used to synthesize not only the monoester but also the corresponding dicarboxylic acid and diester derivatives of the 2,5-dimethylfuran (B142691) system by adjusting the reaction conditions. researchgate.net

Table 1: Furan Derivatives from Diethyl 2,3-diacetylsuccinate

| Product |

|---|

| Ethyl 2,5-dimethylfuran-3-carboxylate |

| 2,5-Dimethylfuran-3,4-dicarboxylic acid |

| Diethyl 2,5-dimethylfuran-3,4-dicarboxylate |

Data derived from research on the treatment of Diethyl 2,3-diacetylsuccinate with aqueous HCl. researchgate.net

Utilization of Sulfur Ylides and Acetylenic Esters in Furan-3-carboxylate Formation

A versatile method for constructing polysubstituted furans involves the reaction of sulfur ylides (also known as sulfonium (B1226848) ylides) with acetylenic esters. rsc.orgresearchgate.net This approach allows for the synthesis of a range of furan carboxylates, including furan-3-carboxylates, -3,4-dicarboxylates, and -2,3,4-tricarboxylates. rsc.org

The reaction is initiated by a Michael addition of the sulfur ylide to the electron-deficient acetylenic ester. This is followed by a sequence of intramolecular reactions, including nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally, an elimination step to yield the stable furan ring. rsc.orgresearchgate.net Various functional groups on the aryl group of the sulfur ylides are well-tolerated under the optimized reaction conditions, demonstrating the broad applicability of this method. rsc.org

Iron-Catalyzed One-Pot Syntheses Involving α-Hydroxy Ketones and Activated Alkynes

Modern synthetic strategies increasingly employ transition metal catalysis to achieve efficient and selective bond formations. Iron, being an abundant and non-toxic metal, has emerged as a valuable catalyst in organic synthesis. Iron-catalyzed reactions of α-hydroxy ketones with activated alkynes provide a pathway to polysubstituted furans. nih.govorganic-chemistry.org

One such method involves an iron(II) acetate-catalyzed cross-dehydrogenative coupling (CDC) reaction between activated carbonyl methylenes and internal olefins under oxidative conditions to form tetrasubstituted furans. nih.gov While not a direct reaction of α-hydroxy ketones and alkynes, related iron-catalyzed processes can facilitate the C-H functionalization of alkynes, which can then react with carbonyl compounds. organic-chemistry.org These methods often proceed through radical pathways and offer a powerful tool for constructing complex furan structures from simple starting materials. nih.gov

Novel and Sustainable Synthetic Protocols

In response to the growing demand for environmentally friendly chemical processes, recent research has focused on developing novel and sustainable methods for furan synthesis. These protocols aim to minimize waste, avoid hazardous reagents, and reduce the reliance on expensive and toxic heavy metals.

Development of Metal-Free Catalysis for Furan Ester Synthesis

The development of metal-free catalytic systems represents a significant advancement in green chemistry. mdpi.com These methods often utilize readily available, inexpensive, and environmentally benign catalysts to promote the synthesis of furan esters.

One notable metal-free approach involves the base-catalyzed reaction of α-hydroxy ketones and cyano compounds. mdpi.comresearchgate.net This method proceeds under relatively mild conditions and demonstrates good functional group tolerance, providing high yields of tetrasubstituted furans. mdpi.comresearchgate.net The reaction avoids the need for metal catalysts and can introduce valuable amino and cyano functionalities into the furan ring. mdpi.comresearchgate.net Another strategy employs BF3·Et2O, a Lewis acid, to mediate a formal [4+1] reaction of α,β-alkenyl ketones and chlorodiazirines, which proceeds through cyclopropanation, a Cloke–Wilson rearrangement, and elimination to form the furan ring under mild, metal-free conditions. nih.gov

Table 2: Comparison of Catalytic Approaches for Furan Synthesis

| Catalytic System | Key Features |

|---|---|

| Iron Catalysis | Utilizes an abundant, low-toxicity metal; often proceeds via radical pathways. nih.gov |

| Metal-Free (Base Catalysis) | Avoids heavy metals; mild reaction conditions; uses readily available starting materials. mdpi.comresearchgate.net |

| Metal-Free (Lewis Acid) | Avoids metals and oxidants; operationally simple; broad substrate scope. nih.gov |

Green Chemistry Approaches in Furan-3-carboxylate Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of furan derivatives to minimize environmental impact. These approaches focus on the use of renewable resources, safer solvents, and more energy-efficient reaction conditions.

One significant green approach involves the utilization of biomass-derived starting materials. For instance, furfural (B47365), which can be obtained from lignocellulosic biomass, serves as a renewable feedstock for the synthesis of various furan compounds. acs.org While not a direct route to the title compound, methodologies are being developed to convert biomass-derived platforms into more complex furan structures.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. organic-chemistry.orgnih.gov The Paal-Knorr synthesis, for example, has been successfully adapted to microwave conditions for the rapid and efficient production of substituted furans. figshare.com Ionic liquids have also been investigated as environmentally benign reaction media and catalysts for the Paal-Knorr synthesis, offering advantages such as high thermal stability and recyclability. tandfonline.comtandfonline.comdntb.gov.ua

Control of Regioselectivity and Stereoselectivity in Furan-3-carboxylate Synthesis

The synthesis of polysubstituted furans often presents challenges in controlling the precise arrangement of substituents on the furan ring, an aspect known as regioselectivity. In methods like the Feist-Bénary synthesis, the reaction of unsymmetrical α-halo ketones and β-dicarbonyl compounds can potentially lead to a mixture of regioisomers. researchgate.net

The regiochemical outcome is influenced by several factors, including the nature of the reactants, the reaction conditions, and the catalyst employed. For instance, in the Feist-Bénary synthesis, the initial C-alkylation versus O-alkylation of the β-dicarbonyl compound can dictate the final substitution pattern. Careful selection of the base and reaction temperature can often steer the reaction towards the desired isomer.

While stereoselectivity is not a primary concern in the synthesis of the aromatic furan ring itself, it becomes crucial when considering reactions involving the furan ring or its derivatives, such as cycloaddition reactions. The facial selectivity of such reactions can be influenced by the steric and electronic properties of the substituents on the furan ring.

Table 2: Factors Influencing Regioselectivity in Furan Synthesis

| Factor | Influence on Regioselectivity | Example |

| Substituents on Reactants | Steric hindrance and electronic effects can direct the cyclization to a specific position. | In Feist-Bénary, a bulky substituent on the β-dicarbonyl may favor reaction at the less hindered site. |

| Reaction Conditions | Temperature, solvent, and the nature of the catalyst can alter the reaction pathway. | The choice of a protic or aprotic solvent can influence the enolate formation and subsequent cyclization. |

| Catalyst | Lewis or Brønsted acids/bases can influence which carbonyl group is activated or which proton is abstracted. | Different Lewis acids can exhibit varying degrees of coordination, leading to different regiochemical outcomes. |

Derivatization Strategies for this compound

This compound, with its functionalized and substituted furan core, is a versatile intermediate for further chemical transformations. The electron-rich nature of the furan ring and the presence of the ester group allow for a variety of derivatization reactions.

Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, typically at the available position on the ring. However, the existing substituents will influence the reactivity and regioselectivity of such reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For instance, Friedel-Crafts acylation could introduce an acyl group onto the furan ring, further functionalizing the molecule. nih.govrsc.orgorganic-chemistry.orgsigmaaldrich.com

Reduction of the Ester Group: The ethyl ester functionality can be readily reduced to the corresponding primary alcohol, (2,4,5-trimethylfuran-3-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH4). This alcohol can then serve as a precursor for the synthesis of other derivatives, including ethers, halides, and aldehydes.

Hydrolysis of the Ester Group: The ester can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trimethylfuran-3-carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as acid chlorides, amides, and other esters.

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, reacting with various dienophiles to form bicyclic adducts. researchgate.netnih.govrsc.orgquizlet.com The substitution pattern on the furan ring will influence the feasibility and stereochemical outcome of these cycloadditions.

Hydrogenation: The furan ring can be hydrogenated to the corresponding tetrahydrofuran (B95107) derivative under various catalytic conditions. Selective hydrogenation of the furan ring in the presence of the ester group, or vice versa, can be achieved by careful selection of the catalyst and reaction conditions. rsc.orgacs.org

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl3) | Ketone |

| Ester Reduction | LiAlH4, followed by workup | Primary alcohol |

| Ester Hydrolysis | Aqueous acid or base | Carboxylic acid |

| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Bicyclic adduct |

| Catalytic Hydrogenation | H2, catalyst (e.g., Pd/C) | Tetrahydrofuran |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,4,5 Trimethylfuran 3 Carboxylate

Electrophilic Aromatic Substitution Reactions of Furan-3-carboxylates

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including furans. The furan (B31954) ring is significantly more reactive than benzene (B151609) towards electrophiles due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. For typical furan compounds, electrophilic attack occurs preferentially at the C2 and C5 positions, as the carbocation intermediates formed by attack at these sites are more stabilized by resonance.

However, in the case of ethyl 2,4,5-trimethylfuran-3-carboxylate, all the carbon atoms of the furan ring (positions 2, 3, 4, and 5) are substituted. Consequently, a standard electrophilic aromatic substitution reaction, which involves the replacement of a hydrogen atom with an electrophile, is not possible.

Any potential electrophilic attack on the aromatic ring would have to proceed through an ipso-substitution mechanism, where an existing substituent (likely a methyl group) is replaced by the incoming electrophile. Such reactions are generally less common and would require specific conditions to overcome the stability of the C-C bond. The combined electronic effect of the substituents—activation by three methyl groups and deactivation by the ethyl carboxylate group—creates a complex reactivity profile. While the methyl groups enrich the ring, the ester group withdraws electron density, making the ring less susceptible to electrophilic attack than a simple alkyl-substituted furan. There is a lack of specific literature detailing electrophilic aromatic substitution on this or similarly tetra-substituted furan-3-carboxylates, suggesting that such reactions are not synthetically straightforward or common.

Cycloaddition Reactions of the Furan Ring System

The furan ring, despite its aromatic character, can function as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.com This reactivity provides a powerful tool for the synthesis of complex bicyclic structures.

Furans readily participate in Diels-Alder reactions, particularly with electron-deficient (activated) dienophiles. quora.com The reaction of this compound as the diene component is expected to be favorable due to the presence of three electron-donating methyl groups, which increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, facilitating the interaction with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com For instance, the reaction of 2,5-dimethylfuran (B142691) with maleimides proceeds readily, indicating that alkyl substitution enhances diene reactivity. nih.govnih.gov

A key characteristic of furan Diels-Alder reactions is their reversibility. nih.gov The loss of the furan's aromaticity upon cycloaddition makes the retro-Diels-Alder reaction thermodynamically accessible. nsf.govnih.govrsc.org Consequently, these reactions are often under thermodynamic control, especially at elevated temperatures. mdpi.comnih.gov The reaction typically yields a 7-oxanorbornene derivative. In terms of stereochemistry, the kinetically favored product is the endo isomer, while the thermodynamically more stable product is the exo isomer. mdpi.comnih.gov

| Factor | Influence on Furan Diels-Alder Reactions | Relevance to this compound |

|---|---|---|

| Electronic Effects | Electron-donating groups on the furan (diene) accelerate the reaction. Electron-withdrawing groups on the dienophile also accelerate the reaction. | The three methyl groups are electron-donating and should increase the reactivity of the furan ring as a diene. |

| Thermodynamics | Reactions are often reversible due to the loss of furan aromaticity. The exo product is typically thermodynamically favored. mdpi.comnih.gov | The cycloaddition would be expected to be reversible, with the position of the equilibrium dependent on reaction conditions like temperature and pressure. rsc.org |

| Stereoselectivity | The endo adduct is the kinetically controlled product, forming faster at lower temperatures. The exo adduct is the thermodynamically controlled product, favored at higher temperatures. nih.gov | The reaction would likely produce a mixture of endo and exo isomers, with the ratio depending on the reaction conditions. |

The primary 7-oxanorbornene adducts formed from the Diels-Alder reaction of furans are often valuable intermediates that can undergo subsequent transformations. nih.gov These adducts are prone to rearrangement, particularly under acidic conditions. A common pathway involves the acid-catalyzed dehydration of the bicyclic adduct, which leads to the formation of a new, highly substituted aromatic ring.

For example, the Diels-Alder adduct of 2,5-dimethylfuran and an N-arylmaleimide can be cleanly rearranged to a substituted phthalimide (B116566) derivative upon treatment with p-toluenesulfonic acid. nih.gov This process involves protonation of the ether bridge oxygen, ring-opening, and subsequent dehydration to form the stable aromatic isoindoline-1,3-dione system. It is plausible that the Diels-Alder adducts of this compound would undergo similar acid-catalyzed rearrangements to yield polysubstituted benzene derivatives. Other complex rearrangements involving the migration of substituent groups on the oxanorbornene skeleton have also been documented in related systems. acs.org Mechanistic studies have also shown that the retro-Diels-Alder reaction can switch from a concerted to a sequential bond-breaking pathway when subjected to an external mechanical force. chemrxiv.org

Transformations of the Ester Moiety

The ethyl carboxylate group at the C3 position of the furan ring can undergo a variety of standard ester transformations without affecting the furan ring, provided the conditions are appropriately controlled.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,4,5-trimethylfuran-3-carboxylic acid. This transformation can be achieved through either acid-catalyzed hydrolysis or, more commonly, base-mediated saponification followed by acidic workup. google.comepa.gov

Reduction: Esters are resistant to mild reducing agents but can be reduced to primary alcohols using powerful hydride donors. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, converting the ethyl carboxylate group into a hydroxymethyl group to yield (2,4,5-trimethylfuran-3-yl)methanol. chegg.commasterorganicchemistry.comambeed.com The reaction proceeds via nucleophilic acyl substitution by hydride ions. masterorganicchemistry.com

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl ester can be converted to a different alkyl ester.

Amidation: The ester can be converted to an amide, 2,4,5-trimethylfuran-3-carboxamide, by heating with ammonia (B1221849) or a primary/secondary amine (aminolysis).

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Saponification (Hydrolysis) | 1. Aqueous NaOH or KOH, heat 2. H₃O⁺ workup | 2,4,5-trimethylfuran-3-carboxylic acid |

| Reduction | 1. LiAlH₄ in dry ether or THF 2. H₂O or H₃O⁺ workup | (2,4,5-trimethylfuran-3-yl)methanol |

| Transesterification | R'OH, acid or base catalyst, heat | Alkyl 2,4,5-trimethylfuran-3-carboxylate |

Studies on Ring-Opening and Rearrangement Processes

The furan nucleus is susceptible to cleavage under acidic conditions, a reaction that competes with other transformations. mdpi.com The ring-opening is initiated by the protonation of the furan ring, typically at the C2 or C5 position, which disrupts the aromaticity. acs.org The resulting carbocation is then attacked by a nucleophile, such as water, leading to a hemiacetal intermediate that subsequently opens to form a 1,4-dicarbonyl compound.

The presence and nature of substituents on the furan ring have a significant influence on the rate and pathway of this ring-opening reaction. rsc.orgresearchgate.net For this compound, the electron-donating methyl groups would stabilize the protonated intermediate, potentially making the ring more susceptible to acid-catalyzed degradation compared to unsubstituted furan. Conversely, the electron-withdrawing ester group may have a stabilizing effect against ring protonation. Studies on related molecules have shown that the ring-opening process is often catalyzed by Brønsted acids under relatively mild conditions. rsc.orgresearchgate.net In some cases, acid-catalyzed reactions can lead to an unusual ring-opening and recyclization sequence, transforming one furan derivative into a different, rearranged polysubstituted furan. acs.orgacs.org

Reaction Kinetics and Thermodynamic Aspects of Furan-3-carboxylate Transformations

The kinetics and thermodynamics of reactions involving furan-3-carboxylates are governed by the inherent properties of the furan ring and the influence of its substituents.

Reaction Kinetics: The rate of reactions involving the furan ring is highly dependent on the nature of the reaction. For Diels-Alder cycloadditions, the electron-donating methyl groups are expected to increase the reaction rate by raising the energy of the diene's HOMO. nsf.govacs.org Kinetic studies on the acid-catalyzed ring-opening of substituted furans have shown that the reaction proceeds via specific acid catalysis, with the rate being dependent on the stability of the protonated intermediates. rsc.orgresearchgate.net

Thermodynamic Aspects: The thermodynamics of furan reactions are often finely balanced. A central theme is the thermodynamic cost of disrupting the furan's aromaticity (resonance energy ~18 kcal/mol). nih.govrsc.org This is particularly evident in Diels-Alder reactions, which are frequently reversible and possess a Gibbs free energy of only a few kJ/mol. rsc.org The position of the Diels-Alder equilibrium is therefore highly sensitive to conditions such as temperature, pressure, and reactant concentrations. rsc.org While electron-donating substituents on the furan ring can make the cycloaddition more exergonic, steric factors can introduce strain in the product and counteract this effect. bohrium.com Research suggests that substitution at the C3 position of the furan ring can lead to more exergonic Diels-Alder reactions, which would be relevant for the title compound. bohrium.com

Advanced Spectroscopic and Analytical Characterization of Ethyl 2,4,5 Trimethylfuran 3 Carboxylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and spatial relationships of atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of the constituent atoms. For Ethyl 2,4,5-trimethylfuran-3-carboxylate, the expected signals are based on the distinct functional groups present: three methyl groups attached to the furan (B31954) ring, an ethyl ester group, and the furan ring itself.

The ¹H NMR spectrum is predicted to show five distinct signals. The ethyl ester group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The three methyl groups on the furan ring (at positions C2, C4, and C5) are in different chemical environments and are expected to appear as sharp singlets.

The ¹³C NMR spectrum would complement this by showing ten distinct signals, corresponding to each unique carbon atom in the molecule. This includes the furan ring carbons, the three methyl carbons, the ester carbonyl carbon, and the two carbons of the ethyl group. The chemical shifts provide evidence for the electronic environment of each carbon. For instance, the furan ring carbons (C2, C3, C4, C5) are expected to resonate in the aromatic region of the spectrum, with the ester- and oxygen-bound carbons appearing further downfield. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted chemical shifts are estimated based on standard values for similar structural motifs.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle, revealing correlations between nuclei that confirm the structure proposed by 1D NMR. banglajol.info

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, the key COSY correlation would be a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The methyl singlets on the furan ring would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹J-coupling). sdsu.edu It is invaluable for definitively assigning carbon signals. For the target molecule, HSQC would show cross-peaks correlating the proton signal of each methyl group to its corresponding carbon signal and the methylene proton quartet to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative 2D NMR experiments, as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu This allows for the connection of different molecular fragments. Key expected HMBC correlations for confirming the structure of this compound include:

Correlations from the protons of the C2-CH₃ group to the furan carbons C2 and C3.

Correlations from the protons of the C4-CH₃ group to furan carbons C3, C4, and C5.

Correlations from the protons of the C5-CH₃ group to furan carbons C4 and C5.

A crucial correlation from the ethyl methylene (-OCH₂-) protons to the ester carbonyl carbon (C=O), unequivocally linking the ethyl group to the carboxylate function at the C3 position. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is useful for determining stereochemistry and the spatial arrangement of substituents. For a planar molecule like a substituted furan, NOESY can confirm the proximity of adjacent methyl groups, such as between the C4-CH₃ and C5-CH₃ protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information.

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like furan esters. mdpi.comnih.gov The sample is first vaporized and separated based on its boiling point and interaction with a chromatographic column, before entering the mass spectrometer for ionization and detection. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is particularly useful for analyzing complex mixtures. uzh.ch

For this compound (Molecular Weight: 182.22 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 182. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for ethyl esters include:

Loss of an ethoxy radical (•OCH₂CH₃): This α-cleavage would result in a prominent acylium ion peak at m/z 137. miamioh.edu

Loss of an ethyl radical (•CH₂CH₃): This would lead to a fragment at m/z 153. chemguide.co.uk

McLafferty Rearrangement: Loss of ethene (C₂H₄) via hydrogen transfer to the carbonyl oxygen, resulting in a peak at m/z 154.

Further fragmentation of the furan ring structure can also occur. The mass spectrum of the related compound 2,3,5-trimethylfuran (B83777) shows a strong molecular ion peak, indicating the relative stability of the substituted furan ring. nist.gov

Table 2: Predicted Key Mass Fragments for this compound (EI-MS)

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure mass with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's elemental formula, providing definitive confirmation of its identity. mdpi.com For this compound (C₁₀H₁₄O₃), the calculated exact mass of the molecular ion [M+H]⁺ would be used to confirm the elemental composition against the experimentally measured value. nih.gov This technique is indispensable for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars).

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and solvents, as well as for assessing its final purity. Both gas and liquid chromatography are widely employed for the analysis of furan derivatives.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is an ideal method for purity analysis. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is commonly used for separating furan derivatives. mdpi.com The separation of isomers, which can be challenging, often requires optimization of the temperature program. mdpi.com A flame ionization detector (FID) provides quantitative purity data, while coupling to a mass spectrometer (GC-MS) allows for the identification of any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for less volatile or thermally unstable analogues. Reversed-phase HPLC, using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, is a common starting point for method development. Detection is typically achieved using a UV detector, as the conjugated furan ring system is expected to have a UV chromophore. Specialized chiral stationary phases can be used in both GC and HPLC to separate enantiomers if a chiral center is present in an analogue. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable techniques for the separation, quantification, and analysis of furan derivatives, including this compound and its analogues. These methods are favored for their high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.

The separation of furan carboxylates is typically achieved using reversed-phase (RP) chromatography. In this mode, a nonpolar stationary phase, most commonly a C8 or C18 silica-based column, is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. nih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of complex mixtures. nih.gov For instance, a method for analyzing furan derivatives might start with a high percentage of aqueous solvent, gradually increasing the organic modifier concentration to elute more hydrophobic compounds. nih.gov

Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector, as the furan ring and carbonyl group of the ester provide chromophores that absorb UV light. researchgate.net For more selective and sensitive analysis, HPLC or UHPLC systems can be coupled with mass spectrometry (MS), a technique that provides information about the mass-to-charge ratio of the analytes, enabling their definitive identification.

UHPLC systems, which utilize columns with smaller particle sizes (typically under 2 µm), offer significant advantages over traditional HPLC. These include faster analysis times, improved resolution, and reduced solvent consumption. s4science.at A typical UHPLC method for furan analysis can reduce run times to under four minutes, a significant improvement over the nearly 30-minute runs common with older HPLC methods.

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |

|---|---|---|---|---|---|

| 5-Hydroxymethyl-2-furaldehyde | Aqueous C18, 1.9 µm | Water/Acetonitrile Gradient | 0.6 | 222 | 0.505 |

| Furfuryl Alcohol | Aqueous C18, 1.9 µm | Water/Acetonitrile Gradient | 0.6 | 222 | 0.572 |

| 2-Furaldehyde | Aqueous C18, 1.9 µm | Water/Acetonitrile Gradient | 0.6 | 222 | 0.665 |

| 2-Acetylfuran | Aqueous C18, 1.9 µm | Water/Acetonitrile Gradient | 0.6 | 222 | 0.996 |

| 5-Methyl-2-furaldehyde | Aqueous C18, 1.9 µm | Water/Acetonitrile Gradient | 0.6 | 222 | 1.125 |

Data in this table is illustrative of a UHPLC method for furanic compounds and is adapted from a published application note. s4science.at Retention times are highly method-dependent.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in a compound. For this compound, these methods can confirm the presence of the furan ring, the ethyl carboxylate group, and the methyl substituents through their characteristic vibrational modes.

Infrared (IR) Spectroscopy: In an IR spectrum, the absorption of infrared radiation corresponds to specific molecular vibrations. Key absorptions expected for this compound include:

C=O Stretching: The ester carbonyl group will produce a very strong and sharp absorption band, typically in the range of 1710-1740 cm⁻¹. researchgate.net This is one of the most prominent peaks in the spectrum.

C-O Stretching: Two distinct C-O stretching vibrations associated with the ester group are expected. The C-O stretch between the carbonyl carbon and the ester oxygen usually appears as a strong band between 1250-1300 cm⁻¹, while the O-C stretch of the ethyl group is found around 1000-1100 cm⁻¹. acs.org

Furan Ring Vibrations: The furan ring itself gives rise to several characteristic bands. C=C stretching vibrations within the aromatic ring typically appear in the 1500-1650 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching of the C-O-C ether linkage within the furan ring results in absorptions around 1100-1300 cm⁻¹. researchgate.netudayton.edu

C-H Vibrations: The spectrum will also feature C-H stretching vibrations from the methyl and ethyl groups in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the furan ring, if present, would appear at slightly higher wavenumbers (around 3100 cm⁻¹), though in this fully substituted furan, this band would be absent. vscht.cz C-H bending vibrations for the alkyl groups occur in the 1375-1465 cm⁻¹ range. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.

Ring Breathing Modes: The symmetric "breathing" vibration of the furan ring is often a strong and characteristic band in the Raman spectrum. uh.edu

C=C Stretching: The C=C stretching vibrations of the furan ring are also Raman active and typically appear in the 1500-1650 cm⁻¹ region, similar to their IR counterparts.

C-H Vibrations: C-H stretching and bending vibrations of the alkyl groups are also observable in the Raman spectrum.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of experimental IR and Raman spectra. uh.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretching | 1710 - 1740 | Strong |

| Furan Ring (C=C) | Stretching | 1500 - 1650 | Medium-Strong |

| Ester (C-O) | Stretching | 1250 - 1300 | Strong |

| Furan Ring (C-O-C) | Asymmetric Stretching | ~1200 - 1250 | Strong |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium-Strong |

| Alkyl (C-H) | Bending | 1375 - 1465 | Medium |

This table presents generalized characteristic IR absorption ranges for the functional groups present in the target molecule, based on established spectroscopic data. researchgate.netacs.orgresearchgate.netvscht.cz

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, yielding a detailed molecular structure.

While the specific crystal structure of this compound is not available in the crystallographic open databases, analysis of closely related furan carboxylate derivatives provides insight into the expected structural features. researchgate.netresearchgate.net For example, the crystal structure of diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate has been determined, revealing key details about the planarity of the furan ring and the orientation of the ester substituents. researchgate.net

Crystallographic data for an analogue typically includes the following parameters:

Crystal System and Space Group: Describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Z Value: The number of molecules in the unit cell.

Final R-indices: A measure of the agreement between the calculated and observed diffraction data, indicating the quality of the structure refinement.

Such an analysis would confirm the substitution pattern on the furan ring and reveal the conformation of the ethyl carboxylate group, including the torsion angles that define its orientation relative to the furan ring. Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, can also be identified, providing crucial information about the solid-state packing of the molecules. nih.govmdpi.com

| Parameter | Value for an Analogue: Diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate |

|---|---|

| Chemical Formula | C₁₇H₁₉NO₅ |

| Formula Weight | 317.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3235(10) |

| b (Å) | 10.6074(11) |

| c (Å) | 15.0116(15) |

| α (°) | 90 |

| β (°) | 104.425(4) |

| γ (°) | 90 |

| Volume (ų) | 1590.7(3) |

| Z | 4 |

Data presented is for an analogous compound, diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate, to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Computational Chemistry and Theoretical Studies on Ethyl 2,4,5 Trimethylfuran 3 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for Ethyl 2,4,5-trimethylfuran-3-carboxylate would offer deep insights into its fundamental chemical properties.

Reaction Mechanism Elucidation and Transition State Calculations

DFT is extensively used to map out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. mdpi.com For a substituted furan (B31954) like this compound, DFT could be used to study reactions such as electrophilic aromatic substitution or cycloadditions. pku.edu.cn

This research would entail:

Mapping Reaction Coordinates: Calculating the energy of the system as it progresses from reactants to products.

Locating Transition States (TS): Identifying the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Such calculations would clarify the step-by-step mechanism of a reaction and predict the feasibility of different pathways. mdpi.com

Ab Initio Methods for Quantum Mechanical Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide highly accurate results for molecular properties.

For this compound, ab initio calculations would be employed to:

Obtain benchmark energies and geometries for comparison with DFT results.

Calculate properties where standard DFT functionals may be less accurate, such as non-covalent interactions or excited states.

Provide a more rigorous description of electron correlation effects.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical methods like DFT focus on the static properties of a single molecule or a small number of molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, typically in a solvent, would provide insights into its dynamic properties.

Key applications would include:

Solvation Effects: Understanding how solvent molecules arrange around the solute and affect its conformation and properties.

Conformational Sampling: Observing how the molecule explores different conformations over time.

Transport Properties: Calculating properties like diffusion coefficients.

Theoretical Evaluation of Aromaticity in Substituted Furan Systems

Furan is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609). The presence of substituents can significantly modulate this aromatic character. Theoretical methods are essential for quantifying aromaticity using various indices.

A study on this compound would involve calculating indices such as:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. A negative NICS value is indicative of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the degree of bond length alternation in the ring. A value close to 1 suggests high aromaticity.

Para-Delocalization Index (PDI): An electronic index based on the quantum theory of atoms in molecules (QTAIM).

Based on the available information, there is a clear gap in the scientific literature regarding specific computational and theoretical investigations of this compound. The application of modern computational techniques, as outlined above, would be invaluable for a comprehensive understanding of the structural, electronic, and reactive properties of this molecule. Future research in this area would provide a detailed molecular-level picture that could complement and guide experimental studies.

Predictive Modeling for Chemical Reactivity

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules like this compound without the need for direct experimental synthesis and testing. Through theoretical studies, insights into the molecule's electronic structure, stability, and potential reaction pathways can be gained. These predictive models are crucial for understanding how the compound will behave in various chemical environments, guiding synthetic strategies, and anticipating potential applications.

One of the primary methods used in predictive modeling is Quantitative Structure-Activity Relationship (QSAR) . QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.net For furan derivatives, QSAR studies have been employed to predict various properties, including their potential as corrosion inhibitors and their biological activities such as anti-inflammatory, antioxidant, and antimicrobial effects. researchgate.netdigitaloceanspaces.com These models utilize molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

For this compound, a QSAR model could be developed to predict its reactivity in specific reactions by comparing it to a dataset of similar furan compounds with known reactivity data. The descriptors in such a model would likely include parameters related to the electron-donating effects of the three methyl groups and the electron-withdrawing nature of the ethyl carboxylate group, which significantly influence the electron density distribution within the furan ring.

Another powerful predictive tool is Density Functional Theory (DFT) . DFT calculations are used to determine the electronic structure of molecules, providing valuable information about their reactivity. nih.gov Key parameters derived from DFT calculations that help in predicting chemical reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. digitaloceanspaces.com

In the case of this compound, the electron-donating methyl groups are expected to raise the HOMO energy, making the furan ring more susceptible to electrophilic attack. Conversely, the electron-withdrawing ethyl carboxylate group would lower the LUMO energy, potentially making the molecule more reactive towards nucleophiles at specific sites. DFT calculations can pinpoint the most likely sites for electrophilic and nucleophilic attack by mapping the electron density and electrostatic potential.

The following interactive data table illustrates the type of data that would be generated from DFT calculations to predict the reactivity of this compound and related furan derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Reactivity |

| Furan | -6.88 | 1.55 | 8.43 | 0.71 | Moderate |

| 2-Methylfuran | -6.52 | 1.62 | 8.14 | 0.78 | High towards electrophiles |

| 3-Methylfuran | -6.61 | 1.59 | 8.20 | 0.85 | High towards electrophiles |

| Ethyl furan-3-carboxylate | -7.15 | 0.98 | 8.13 | 2.54 | Moderate, activated for nucleophilic attack at the carbonyl group |

| This compound | -6.25 | 1.75 | 8.00 | 2.10 | High towards electrophiles due to multiple methyl groups |

Note: The data for this compound is a hypothetical prediction based on the expected electronic effects of its substituents, as direct computational studies for this specific molecule are not widely available. The other values are representative of typical furan derivatives.

Furthermore, predictive models can simulate reaction mechanisms and transition states, providing a deeper understanding of the kinetics and thermodynamics of potential reactions involving this compound. For instance, the study of electrophilic aromatic substitution on the furan ring could be modeled to determine the preferred position of attack (the C-3 position being blocked, the C-5 and C-2 positions are influenced by the existing methyl groups). Such theoretical studies are invaluable for designing efficient synthetic routes and for the rational design of new functional materials and biologically active compounds based on the furan scaffold. acs.org

Information Scarcity Hinders Detailed Analysis of this compound Applications

Consequently, a thorough and scientifically accurate article strictly adhering to the requested outline focusing on this compound cannot be generated at this time. The required in-depth discussion of its role as a building block for complex heterocyclic compounds, a synthon for polyfunctionalized molecules, its application in specialty chemicals, and its specific contributions to polymer chemistry and optoelectronics is hampered by the absence of dedicated research on this compound in the public domain.

General information on related furan derivatives suggests potential utility in these areas. Furan rings are valuable aromatic heterocycles in medicinal chemistry and materials science. The ester and methyl groups on this compound could theoretically offer various reaction sites for further chemical modifications. However, without specific studies and documented findings, any detailed discussion would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed journals are necessary to elucidate the specific properties and applications of this compound. Until such information becomes available, a comprehensive article on its applications in chemical science and technology as outlined cannot be responsibly compiled.

Applications of Furan 3 Carboxylate Derivatives in Chemical Science and Technology

Catalytic Applications and Ligand Design

The utility of furan-3-carboxylate derivatives in catalysis is multifaceted, ranging from their direct use in synthesizing valuable chemicals to their role as ligands in constructing catalytically active coordination complexes. The electronic properties of the furan (B31954) ring, combined with the coordinating ability of the carboxylate group, make this class of compounds a versatile platform in chemical science.

Furan-3-carboxylates as Building Blocks in Catalytic Synthesis

One of the primary roles of furan-3-carboxylate esters in the field of catalysis is as substrates in reactions that produce high-value, complex molecules. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of various furan derivatives. For instance, a method for the one-step synthesis of furan-3-carboxylic esters from 3-yne-1,2-diol derivatives has been developed using a Palladium Iodide (PdI₂)/Potassium Iodide (KI) catalytic system. acs.orgnih.gov This process, known as oxidative carbonylation, efficiently converts simple precursors into functionalized furans under relatively mild conditions. acs.orgnih.gov

The general transformation involves a sequential heterocyclization, alkoxycarbonylation, and dehydration process, highlighting the role of the catalyst in orchestrating multiple bond-forming events. nih.gov The conditions for these reactions are typically optimized to achieve high yields, as shown in the table below.

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Furan-3-Carboxylic Esters

| Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| PdI₂/KI | 3-yne-1,2-diol derivatives | Alcohol (e.g., MeOH, EtOH) | 100 | 40 (CO/Air mix) | 56-93 |

Data sourced from studies on palladium-catalyzed oxidative carbonylation. nih.gov

While this demonstrates the synthesis of furan-3-carboxylates, the reactivity of the furan ring itself suggests its potential as a substrate in various other catalytic transformations for producing fine chemicals and pharmaceuticals. ijsrst.com

Furan-3-carboxylate Derivatives as Ligands in Coordination Chemistry and Catalysis

The most significant potential for Ethyl 2,4,5-trimethylfuran-3-carboxylate in catalysis lies in its function as a ligand for metal centers. The carboxylate group is a well-established coordinating moiety, and when attached to a furan ring, it can be used to design sophisticated molecular and supramolecular structures with catalytic properties.

The de-esterified form, 2,4,5-trimethylfuran-3-carboxylic acid, can act as a versatile ligand. The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate chelating, or bridging modes. This versatility allows for the construction of diverse architectures, from simple metal complexes to complex, multidimensional Metal-Organic Frameworks (MOFs). nih.gov

A prominent example of the catalytic application of furan-based ligands is found in MOFs constructed from 2,5-furandicarboxylate (FDC), an isomer of the dicarboxylic acid version of the core furan structure. nih.gov Iron-based MOFs using FDC as the organic linker have been shown to be effective heterogeneous catalysts for the reduction of nitroarenes, a crucial reaction in the synthesis of anilines. nih.gov

Table 2: Catalytic Performance of Fe-FDC MOFs in 4-Nitrophenol Reduction

| Catalyst | Metal Ion | Ligand | Reaction | Product Yield | Key Feature |

| UOW-7 | Fe³⁺ | 2,5-Furandicarboxylate | Reduction of 4-nitrophenol | ~100% | Recyclable, heterogeneous catalyst |

| UOW-8 | Fe³⁺ | 2,5-Furandicarboxylate | Reduction of 4-nitrophenol | ~100% | Favorable kinetics due to surface Lewis acidic Fe³⁺ centers |

Data from a study on Fe-2,5-furandicarboxylate Metal Organic Frameworks. nih.gov

Principles of Ligand Design for this compound

Based on the structure of this compound, several key features would influence its design and application as a ligand (after hydrolysis to the carboxylate):

Coordinating Group: The primary coordination site is the carboxylate group (-COO⁻). Its ability to form strong bonds with a variety of metal ions is the foundation of its use as a ligand. bucea.edu.cn

Furan Ring: The furan ring acts as a rigid spacer, influencing the geometry of the resulting metal complex. The oxygen atom within the furan ring is a potential, albeit weaker, coordination site that could lead to multidentate binding modes.

Substituent Effects: The three methyl groups at the 2, 4, and 5 positions of the furan ring have significant electronic and steric effects.

Electronic Effect: Methyl groups are electron-donating, which increases the electron density on the furan ring. This could potentially enhance the coordinating ability of the furan oxygen or influence the electronic properties of the metal center to which the ligand is bound, thereby modulating its catalytic activity.

Steric Effect: The presence of methyl groups introduces steric bulk around the furan core. This can influence the self-assembly of coordination polymers and MOFs, potentially leading to structures with specific pore sizes or shapes. It can also create a specific steric environment around the metal's active site, which could be exploited to control the selectivity of catalytic reactions.

Future Research Directions and Emerging Opportunities in Ethyl 2,4,5 Trimethylfuran 3 Carboxylate Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of furan (B31954) derivatives is increasingly guided by the principles of green and sustainable chemistry. nih.govmdpi.com Future research on Ethyl 2,4,5-trimethylfuran-3-carboxylate is likely to move away from traditional methods that may involve harsh conditions or hazardous reagents, towards more environmentally benign pathways. A primary opportunity lies in the utilization of biomass as a renewable feedstock. frontiersin.org Carbohydrates and their derivatives can be transformed into key furan platform chemicals, providing a sustainable starting point for complex molecules. nih.govfrontiersin.org

Innovations are expected in catalytic systems. The use of non-noble metal catalysts (e.g., those based on Fe, Co, Ni, or Cu) is a promising alternative to expensive noble metals, although challenges like metal leaching need to be addressed. nih.gov Ionic liquids, acting as both solvents and catalysts, offer another green avenue, facilitating the conversion of biomass-derived materials under milder conditions. nih.gov Furthermore, the development of solid acid catalysts like zeolites could enhance the efficiency and recyclability of synthetic processes, minimizing waste and energy consumption. frontiersin.org These approaches, currently applied to the synthesis of various furan derivatives, could be adapted for the efficient and sustainable production of this compound.

| Strategy | Description | Key Advantages | Relevant Catalysts/Media |

|---|---|---|---|

| Biomass Valorization | Conversion of renewable feedstocks like carbohydrates (C5/C6 sugars) into furan platform chemicals. nih.govfrontiersin.org | Reduces reliance on fossil fuels, utilizes abundant resources. | Zeolites, Polyoxometalates, Non-noble metals. nih.govfrontiersin.org |

| Ionic Liquid Catalysis | Use of functionalized ionic liquids as both solvent and catalyst for biomass conversion. nih.gov | Mild reaction conditions, potential for catalyst recycling. | 1-(3-propylsulfonic)-3-methylimidazolium chloride. nih.gov |

| Non-Noble Metal Catalysis | Employing catalysts based on abundant metals like copper, nickel, or cobalt for hydrogenation and other transformations. nih.gov | Cost-effective compared to precious metals like platinum or palladium. | (CePO₄)₀.₁₆/Co₂P, Ni-doped Mo carbide. nih.govmdpi.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times under solvent-free or green solvent conditions. rsc.org | Energy efficiency, rapid synthesis. | Various, often catalyst-free or with simple base/acid catalysts. |

Exploration of Unconventional Reactivity Pathways and Transformations

The furan ring is a versatile building block in organic synthesis. researchgate.net Research into this compound could unveil unconventional reactivity pathways leading to novel molecular architectures. Transition-metal catalysis offers a powerful tool for developing new transformations. For instance, ruthenium(II)-catalyzed intramolecular cyclizations have been used to create densely functionalized furans, which can then be converted into other valuable structures like butenolides. nih.gov Similarly, copper- and silver-catalyzed one-pot cyclizations and domino processes provide efficient routes to complex furan derivatives from simple starting materials. researchgate.net

Multicomponent reactions (MCRs) represent another frontier for exploration. Convergent MCRs mediated by catalytic phosphine (B1218219) have been shown to produce tri- or tetrasubstituted furans from simple olefins and acyl chlorides. nih.gov Applying such strategies to precursors of this compound could lead to highly efficient and atom-economical synthetic routes. Furthermore, investigating switchable transformations, where reaction conditions dictate the final product structure (e.g., furan versus a chromone), could expand the synthetic utility of furan-based synthons. acs.org

Advanced Computational Techniques for Rational Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules. acs.org Applying DFT methods to this compound can provide deep insights into its electronic structure, conformational preferences, and reaction mechanisms. researchgate.net Such studies can elucidate the rotational barriers of substituents and calculate NMR chemical shifts, which can be correlated with experimental data to confirm structural assignments. researchgate.net

Beyond analysis, computational techniques are pivotal for the rational design of new molecules and reaction pathways. DFT calculations can be used to investigate the thermodynamics and kinetics of potential transformations, such as cycloaddition reactions, helping to predict the feasibility and outcome of a proposed reaction before it is attempted in the lab. pku.edu.cnnih.gov For example, by modeling the interaction of the furan core with various reagents, researchers can identify the most probable reaction pathways and intermediates, guiding the development of novel synthetic methods. nih.gov This predictive power accelerates the discovery process and minimizes experimental trial and error, aligning with the principles of efficient and sustainable research.

| Computational Technique | Application Area | Insights Gained | Example from Literature |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Determination of transition states, intermediates, and activation energies for reactions like cycloadditions or conversions. acs.orgnih.gov | Studying the conversion of furfural (B47365) to furan and other derivatives on a Pd(111) surface. acs.org |

| DFT and AIM/NBO Analysis | Structural and Electronic Properties | Calculation of equilibrium geometries, rotational barriers, and electronic distribution. researchgate.net | Conformational and NMR study of substituted furan derivatives. researchgate.net |

| Molecular Electron Density Theory (MEDT) | Cycloaddition Reactivity | Understanding the electronic nature of reactants and predicting the favorability of different cycloaddition pathways. nih.gov | Investigating the mechanism of the reaction between 2-methoxyfuran (B1219529) and a nitroalkene. nih.gov |

| Quantum Chemical Calculations | Rational Drug Design | Elucidating molecular properties (e.g., electron transfer capability) that correlate with biological activity to guide the design of new derivatives. rsc.org | DFT study to support the observed antiproliferative activity of novel furan-2(3H)-one derivatives. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable processes. core.ac.uk Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.gov

The synthesis of heterocyclic compounds, including furan derivatives, is well-suited for flow chemistry platforms. For instance, a safe and robust continuous flow process has been developed for the nitration of furfural to produce nitrofurfural, a key building block for pharmaceuticals. nih.gov This was achieved through the in-situ generation of the unstable and explosive nitrating agent, acetyl nitrate, a feat difficult to manage in traditional batch reactors. nih.gov Similarly, complex total syntheses involving furan intermediates have been enabled by scalable photochemical Wolff rearrangements performed in flow. nih.gov Adapting the synthesis of this compound to a continuous flow system could lead to higher yields, improved purity, and a more streamlined, automated production process.

Discovery of Novel Industrial and Technological Applications (excluding biological/medicinal)

While much research on furan derivatives focuses on their biological activity, they also possess significant potential in materials science and other industrial sectors. ijsrst.comijabbr.com Furan-based compounds serve as valuable platform molecules and intermediates for a range of non-medicinal applications. mdpi.com They are used in the synthesis of polymers, resins, and adhesives. ijabbr.comslideshare.net Specifically, furan dicarboxylates are considered key bio-based monomers for producing plastics that can substitute for fossil-derived counterparts. mdpi.com

Further research could position this compound as a precursor or additive in these areas. Its specific substitution pattern may impart unique properties to polymers or materials. Additionally, furan derivatives are used as intermediates for dyes, pigments, and optical brighteners. slideshare.net The electronic properties of the trimethylated furan ring in this compound could be exploited to develop new functional materials with specific optical or electronic characteristics. Other potential applications for furan derivatives include their use as solvents and fuel additives, highlighting a broad scope for future industrial and technological exploration. slideshare.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,4,5-trimethylfuran-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification or alkylation of a furan precursor. For analogous compounds (e.g., ethyl thiophene carboxylates), Gould-Jacobs cyclization under reflux in high-boiling solvents like diphenyl ether is effective . Optimization includes varying catalysts (e.g., acid/base), temperature, and solvent polarity. Reaction progress is monitored via TLC or HPLC to ensure purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm ester/methyl group integration. For example, methyl protons in similar compounds resonate at δ 1.2–1.4 ppm (ester ethyl) and δ 2.1–2.5 ppm (furan methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ for CHO requires m/z 196.1099) .

- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1700–1750 cm .

Q. How do the electronic and steric effects of the 2,4,5-trimethyl substituents influence reactivity?

- Methodological Answer : Methyl groups increase steric hindrance, reducing nucleophilic attack at the furan ring. Electron-donating methyl groups stabilize the ring but may deactivate electrophilic substitution. Comparative studies with analogs (e.g., ethyl 4,5-dimethylfuran-3-carboxylate) show reduced reactivity in Suzuki couplings due to steric effects .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths, angles, and torsional strain. For example, in ethyl tetrahydrofuran derivatives, SCXRD confirmed deviations from planarity (e.g., dihedral angles >10° between substituents) . Discrepancies between computational (DFT) and experimental data are resolved by refining disorder models or hydrogen-bonding networks .

Q. What strategies mitigate low yields in functionalization reactions (e.g., halogenation or cross-coupling)?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., esters) to control regioselectivity. For furan carboxylates, LiTMP/TMEDA promotes selective C-H activation at less hindered positions .

- Protection/Deprotection : Protect reactive sites (e.g., ester groups) during harsh conditions. For example, boronate esters (as in ethyl 5-dioxaborolanyl-furan-3-carboxylate) stabilize intermediates in cross-coupling reactions .

Q. How do structural analogs inform SAR studies for this compound?

- Methodological Answer :

- Comparative Analysis : Replace methyl groups with bulkier (e.g., trifluoromethyl) or electron-withdrawing groups to assess bioactivity changes. For instance, ethyl 6-(trifluoromethyl)benzofuran-3-carboxylate showed enhanced enzyme inhibition due to increased lipophilicity .

- Data Tables :

| Analog Substituent | Bioactivity (IC) | Solubility (mg/mL) |

|---|---|---|

| 2,4,5-Trimethyl (Target) | 12.3 μM | 0.45 |

| 5-Trifluoromethyl | 8.7 μM | 0.29 |

| 4-Nitro | 23.1 μM | 0.12 |

Q. What computational methods predict interaction mechanisms with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). For furan derivatives, hydrophobic interactions with methyl groups and hydrogen bonds with ester oxygens are critical .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes. In ethyl 3,4,5-trimethoxyphenyl thiophene analogs, simulations revealed time-dependent conformational changes in binding pockets .

Key Methodological Notes

- Contradiction Analysis : Conflicting reactivity data (e.g., unexpected regioselectivity) may arise from solvent polarity or trace impurities. Replicate experiments under inert atmospheres and characterize intermediates .

- Crystallography Challenges : For poorly diffracting crystals, optimize growth via vapor diffusion in mixed solvents (e.g., DCM/hexane). SHELXD improves phase solutions for twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.